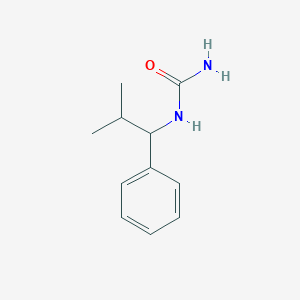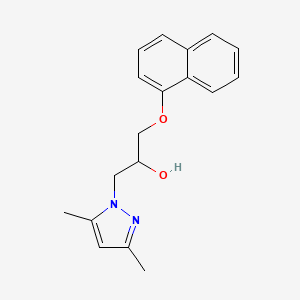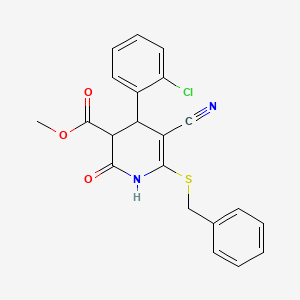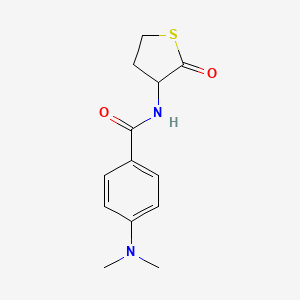methyl]acetamide CAS No. 5926-67-0](/img/structure/B4887395.png)
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. In
作用机制
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide's mechanism of action is not fully understood, but it has been reported to act on various cellular pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their cell membranes and inhibiting DNA replication. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and viral infections, this compound has been reported to inhibit growth and replication. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function. Furthermore, this compound has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound's mechanism of action is not fully understood, which may limit its use in certain experiments. Furthermore, this compound's potential toxicity and side effects need to be further studied before its clinical use.
未来方向
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has shown promising results in various scientific studies, and there are several future directions for its research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. Furthermore, this compound's therapeutic potential in various diseases needs to be further explored, and its clinical use needs to be evaluated through clinical trials. Overall, this compound has the potential to be a valuable therapeutic agent in various fields, and further research is needed to fully understand its potential.
合成方法
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide can be synthesized through various methods, including the condensation reaction between 8-hydroxyquinoline and 4-(dimethylamino)benzaldehyde in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction between 8-hydroxyquinoline and 4-(dimethylamino)benzyl chloride in the presence of sodium acetate and acetic acid. Both methods have been reported to yield high purity this compound.
科学研究应用
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and infectious diseases. This compound has been reported to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses, including Mycobacterium tuberculosis and HIV-1. Furthermore, this compound has been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURFVLHJCDOQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386933 |
Source


|
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-67-0 |
Source


|
| Record name | N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
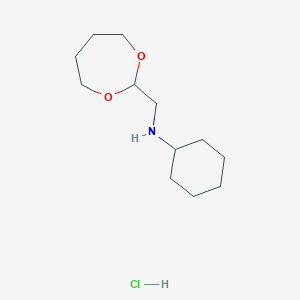
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
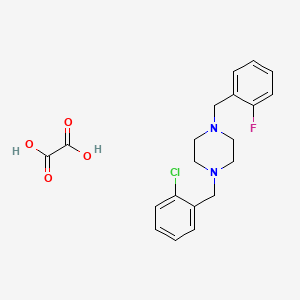

![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
